molecular formula C9H11F3N2O B14061957 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine

1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14061957
M. Wt: 220.19 g/mol
InChI Key: NHESHZCODRUCRU-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with an ethyl group and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-ethyl-2-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain proteins or enzymes, altering their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Ethyl-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[4-ethyl-2-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O/c1-2-6-3-4-7(14-13)8(5-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

NHESHZCODRUCRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)OC(F)(F)F

Origin of Product

United States

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